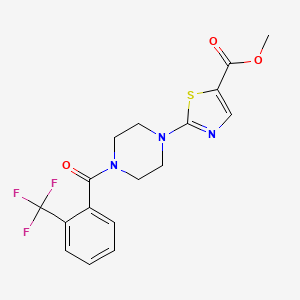

Methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3S/c1-26-15(25)13-10-21-16(27-13)23-8-6-22(7-9-23)14(24)11-4-2-3-5-12(11)17(18,19)20/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDUEAVIQFBCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727449 | |

| Record name | Methyl 2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881384-32-3 | |

| Record name | Methyl 2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate, a compound with significant pharmacological potential, has garnered attention in recent research for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C16H14F3N3O3S

- Molecular Weight : 399.387 g/mol

- LogP (Partition Coefficient) : 2.9138

- Polar Surface Area (PSA) : 90.98 Ų

The trifluoromethyl group and the thiazole moiety are critical for its biological activity, enhancing lipophilicity and potentially influencing interaction with biological targets.

Synthesis

The synthesis of methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate involves several steps, including the reaction of piperazine derivatives with thiazole and carboxylic acid intermediates. A typical reaction condition includes refluxing in 1,2-dimethoxyethane with potassium carbonate and sodium iodide for 24 hours to yield the desired product .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate). The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, compounds containing thiazole rings have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 1.98 |

| Compound B | U251 (human glioblastoma) | <10 |

| Methyl Thiazole | Various | <5 |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study involving various thiazole-integrated compounds, some showed significant protective effects against seizures in animal models . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Anti-Diabetic Effects

Emerging evidence suggests that methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate may exhibit anti-diabetic properties. Thiazole compounds have been reported to improve insulin sensitivity and lipid profiles in diabetic models, indicating potential use in managing type 2 diabetes mellitus (T2DM) .

Case Studies

- Anticancer Study : A recent investigation into a series of thiazole derivatives, including methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate), demonstrated significant cytotoxicity against human melanoma cells with an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of thiazoles in models of oxidative stress, suggesting that these compounds could be beneficial in neurodegenerative diseases due to their antioxidant properties .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate is , with a molecular weight of approximately 399.39 g/mol. The compound features a thiazole ring, which is known for its biological activity, and a trifluoromethyl group that enhances lipophilicity and metabolic stability.

Medicinal Chemistry Applications

-

Anticancer Activity

- Mechanism of Action : Research indicates that compounds similar to methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is believed to interfere with cellular signaling pathways related to cancer proliferation and survival.

- Case Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

-

Antimicrobial Properties

- Broad-Spectrum Activity : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the thiazole ring's ability to disrupt bacterial cell wall synthesis.

- Research Findings : A study found that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .

-

Neurological Disorders

- Potential Neuroprotective Effects : The piperazine ring is often associated with neuroactive properties. Preliminary studies suggest that methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate may have neuroprotective effects, potentially useful in conditions like Alzheimer's disease.

- Mechanism Insights : It is hypothesized that the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Pharmacokinetics

The pharmacokinetic profile of methyl 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylate has not been extensively studied; however, its structural characteristics suggest favorable absorption and distribution properties due to the presence of the trifluoromethyl group.

Summary of Applications

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester undergoes hydrolysis to form 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS: 916888-64-7) . This reaction is critical for generating bioactive analogs (e.g., amides).

-

Conditions : Basic hydrolysis with NaOH or acidic conditions (e.g., HCl/HO) .

-

Applications : The carboxylic acid serves as a precursor for coupling reactions with amines to produce carboxamide derivatives .

Derivative Formation via Amidation

The methyl ester or carboxylic acid intermediate reacts with amines to form carboxamides. For example:

-

Product : 2-[4-(2-Trifluoromethylbenzoyl)piperazin-1-yl]thiazole-5-carboxylic acid pentylamide (antitubercular activity) .

| Derivative | Biological Activity |

|---|---|

| Carboxamides | Anticancer, antimicrobial |

| Hydrazide analogs | Anticonvulsant agents |

Stability and Functional Group Reactivity

-

Ester Group : Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).

-

Piperazine Ring : Participates in alkylation/acylation reactions to modify pharmacokinetic properties .

-

Thiazole Core : Resistant to oxidation but undergoes electrophilic substitution at the 4-position .

Key Research Findings

-

Antitubercular Activity : Carboxamide derivatives show MIC values <1 µg/mL against M. tuberculosis H37Rv .

-

Anticancer Potential : Thiazole-piperazine hybrids inhibit tubulin polymerization (IC ~2–5 µM) .

-

Synthetic Efficiency : The three-step protocol (chlorination, cyclization, hydrolysis) achieves >90% yield in related thiazole syntheses .

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in drug discovery. Future work may explore its role in kinase inhibition or protease targeting .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Urea-Linked Thiazole Derivatives ()

Compounds 10d , 10e , and 10f (Table 1) share a thiazole-piperazine backbone but differ in substituents:

- 10d and 10e : Contain a trifluoromethylphenyl urea group at the 4-position of the thiazole, with the trifluoromethyl group in para- (10d ) or meta-positions (10e ) on the phenyl ring.

- 10f : Features a 3-chlorophenyl urea substituent.

Table 1: Key Properties of Urea-Linked Thiazole Derivatives

| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) | ESI-MS [M+H]⁺ |

|---|---|---|---|---|

| 10d | 4-(trifluoromethyl)phenyl urea | 93.4 | 547.2 | 548.2 |

| 10e | 3-(trifluoromethyl)phenyl urea | 92.0 | 547.2 | 548.2 |

| 10f | 3-chlorophenyl urea | 89.1 | 513.2 | 514.2 |

Key Findings :

- Synthetic Efficiency : All three analogues exhibit high yields (>89%), suggesting robust synthetic routes for urea-linked thiazoles.

- Substituent Effects : The trifluoromethyl group in 10d/10e increases molecular weight (~547 g/mol) compared to the chloro-substituted 10f (513 g/mol). The electron-withdrawing nature of trifluoromethyl may enhance binding affinity in biological targets, whereas chloro groups could improve solubility .

Fluorophenyl-Substituted Thiazoles ()

Compounds 4 and 5 incorporate fluorophenyl groups and triazole-pyrazole hybrids:

- Compound 4 : 4-chlorophenyl substituent.

- Compound 5 : 4-fluorophenyl substituent.

Structural Insights :

- Both compounds crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit.

- The fluorophenyl group in 5 is oriented perpendicular to the molecular plane, introducing steric effects that may influence binding to hydrophobic pockets. In contrast, the target compound’s trifluoromethylbenzoyl group is likely planar, favoring π-π stacking interactions .

Comparison to Target Compound :

- The fluorophenyl groups in 4/5 enhance electronic properties (e.g., dipole moments) but increase structural rigidity.

Thiazole-Containing Carbamates ()

Thiazol-5-ylmethyl carbamates described in feature complex stereochemistry and bulky substituents (e.g., isopropylthiazole, diphenylhexane). These compounds emphasize the role of thiazole in stabilizing tertiary structures but differ significantly from the target compound in functional groups and molecular complexity .

Q & A

Basic: What synthetic strategies are recommended for introducing the trifluoromethylbenzoyl-piperazine moiety into thiazole derivatives?

Methodological Answer:

The trifluoromethylbenzoyl-piperazine group can be introduced via nucleophilic substitution or coupling reactions. For example, reacting a piperazine precursor (e.g., 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde ) with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions in dichloromethane, using triethylamine as a base. Catalytic methods, such as Pd-mediated cross-coupling, may enhance regioselectivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can conflicting spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

Methodological Answer:

Contradictions between experimental NMR (e.g., unexpected splitting patterns) and computational models (DFT or Hartree-Fock) often arise from solvent effects, conformational flexibility, or dynamic processes. To resolve this:

- Record NMR spectra in deuterated DMSO or CDCl₃ at varying temperatures to assess rotational barriers.

- Compare experimental data with structurally analogous compounds (e.g., ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ).

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Basic: What analytical techniques are optimal for assessing the purity of this compound?

Methodological Answer:

Purity assessment requires orthogonal methods:

- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. A single peak with >95% area indicates purity .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 48.2%, H: 3.5%, N: 12.3%).

- Melting Point : Sharp melting range (<2°C variation) correlates with crystallinity and purity. Reference analogs like 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (mp 74.5–76.5°C ).

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethyl group?

Methodological Answer:

To probe the role of the trifluoromethyl group:

- Synthesize analogs replacing -CF₃ with -CH₃, -Cl, or -CN.

- Test in biological assays (e.g., enzyme inhibition, cytotoxicity). For example, compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., Bcl-xL in PROTACs ). Correlate computational binding scores with experimental IC₅₀ values. Prioritize analogs with enhanced hydrophobicity or metabolic stability .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine powders.

- Storage : Keep in a desiccator at 4°C, away from ignition sources (P210 hazard code ).

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate metabolic sites. The trifluoromethyl group may resist oxidation, while the ester moiety is prone to hydrolysis.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile bonds (e.g., ester C-O).

- CYP450 Docking : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential epoxidation or hydroxylation sites. Validate with in vitro microsomal assays .

Basic: What solvents are compatible with this compound for recrystallization?

Methodological Answer:

- Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution.

- Recrystallization : Use ethanol/water mixtures or ethyl acetate/hexane gradients. Avoid halogenated solvents if the compound contains reactive esters. Monitor crystal formation under slow cooling .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay platforms?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

- Standardize protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media.

- Include positive controls (e.g., staurosporine for cytotoxicity).

- Validate via orthogonal assays: Compare MTT results with flow cytometry (apoptosis) or Western blotting (target protein degradation) .

Basic: What spectral signatures distinguish the thiazole and piperazine moieties?

Methodological Answer:

- ¹H NMR : Thiazole protons resonate at δ 7.5–8.5 ppm as singlets. Piperazine protons appear as multiplets at δ 2.5–3.5 ppm.

- ¹³C NMR : Thiazole carbons at ~150–160 ppm; piperazine carbons at 40–55 ppm.

- IR : Ester carbonyl at ~1720 cm⁻¹; secondary amide (benzoyl-piperazine) at ~1650 cm⁻¹ .

Advanced: What strategies improve the hydrolytic stability of the methyl ester group in vivo?

Methodological Answer:

- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to resist esterases.

- Steric Shielding : Introduce bulky substituents adjacent to the ester.

- Isosteric Replacement : Substitute the ester with a ketone or amide. Validate stability in simulated gastric fluid (SGF) and human plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.